molecular formula C29H29N5O B14977971 [1,1'-Biphenyl]-4-yl(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

[1,1'-Biphenyl]-4-yl(4-(6-methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B14977971
M. Wt: 463.6 g/mol
InChI Key: CVBQBLCYZMUUEV-UHFFFAOYSA-N
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Description

4-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-2-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine with 4-biphenylcarbonyl chloride under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 4-(4-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-2-AMINE apart is its unique combination of a biphenyl group, a piperazine ring, and a pyrimidine core. This structure endows the compound with distinctive chemical and biological properties, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C29H29N5O

Molecular Weight

463.6 g/mol

IUPAC Name

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C29H29N5O/c1-21-8-14-26(15-9-21)31-29-30-22(2)20-27(32-29)33-16-18-34(19-17-33)28(35)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,30,31,32)

InChI Key

CVBQBLCYZMUUEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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